

Application Notes and Protocols for Determining Fosfomycin Susceptibility Zones by Disk Diffusion

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Compound of Interest

Compound Name: Fosfomycin

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the susceptibility of bacteria to **Fosfomycin** using the disk diffusion method. The information is compiled from established guidelines, including those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

Fosfomycin is a broad-spectrum antibiotic with a unique mechanism of action, inhibiting the initial step of bacterial cell wall biosynthesis. It has regained interest for treating infections caused by multidrug-resistant bacteria, particularly urinary tract infections (UTIs) caused by *Escherichia coli* and *Enterococcus faecalis*.^{[1][2]} The disk diffusion method, also known as the Kirby-Bauer test, is a widely used and cost-effective method for routine antimicrobial susceptibility testing.^[3] This document outlines the standardized procedure for performing the **Fosfomycin** disk diffusion test to ensure accurate and reproducible results.

It is crucial to note that while disk diffusion is a reliable method for testing **Fosfomycin** susceptibility in *E. coli*, its application to other species, such as *Klebsiella pneumoniae*, can be problematic and may not correlate well with clinical outcomes.^[3] For non-*E. coli* Enterobacterales, agar dilution remains the gold standard method for **Fosfomycin** susceptibility testing.^{[2][3]}

Experimental Principle

A standardized inoculum of the test organism is swabbed onto the surface of a Mueller-Hinton agar plate. A paper disk impregnated with a specified concentration of **Fosfomycin** (and Glucose-6-phosphate) is then placed on the agar surface. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disk is measured. This zone diameter is then compared to established breakpoints to categorize the organism as susceptible, intermediate, or resistant to **Fosfomycin**.

Materials and Reagents

- **Fosfomycin**/Glucose-6-phosphate disks (200 µg **Fosfomycin** / 50 µg Glucose-6-phosphate) [\[3\]](#)[\[4\]](#)[\[5\]](#)
- Mueller-Hinton Agar (MHA) plates (4 mm depth)[\[3\]](#)[\[5\]](#)
- Tryptic Soy Broth (TSB) or equivalent
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Bacterial cultures (test isolates and quality control strains)
- Incubator ($35 \pm 2^{\circ}\text{C}$)[\[5\]](#)
- Calipers or a ruler for measuring zone diameters
- Vortex mixer

Quality Control

Performing quality control is essential to ensure the accuracy of the testing procedure. This involves testing standard reference strains with known susceptibility to **Fosfomycin**.

Recommended Quality Control Strains and Acceptable Zone Diameters:

Quality Control Strain	CLSI Acceptable Zone Diameter (mm)
Escherichia coli ATCC® 25922	22 - 30[3][6]
Staphylococcus aureus ATCC® 25923	25 - 33[6]

Note: The acceptable ranges may be updated; always refer to the latest CLSI M100 or EUCAST QC Tables documents for the most current information.

Experimental Protocol

The following protocol outlines the step-by-step procedure for performing the **Fosfomycin** disk diffusion test.

Inoculum Preparation

- From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
- Transfer the colonies to a tube containing 4-5 mL of Tryptic Soy Broth.
- Incubate the broth culture at $35 \pm 2^{\circ}\text{C}$ until it achieves or exceeds the turbidity of a 0.5 McFarland standard (typically 2-6 hours).
- Adjust the turbidity of the bacterial suspension with sterile broth or saline to match the 0.5 McFarland standard. This can be done visually or using a photometric device. This suspension should contain approximately $1-2 \times 10^8$ CFU/mL.

Inoculation of the Agar Plate

- Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the suspension.
- Rotate the swab several times against the inner wall of the tube above the fluid level to remove excess inoculum.
- Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure

uniform growth.

- Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

Application of Fosfomycin Disks

- Using sterile forceps, aseptically place a **Fosfomycin**/Glucose-6-phosphate (200/50 µg) disk onto the inoculated agar surface.
- Gently press the disk down to ensure complete contact with the agar.
- Once applied, do not move the disk as the antibiotic begins to diffuse immediately.
- If testing multiple isolates, ensure disks are placed far enough apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.

Incubation

- Invert the plates and place them in an incubator at $35 \pm 2^{\circ}\text{C}$ in ambient air for 16-20 hours.

Measurement and Interpretation of Results

- After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.
- Measure the zone on the underside of the plate without opening the lid.
- Interpretation of Inner Colonies: A significant point of divergence exists between CLSI and EUCAST guidelines regarding the interpretation of discrete inner colonies within the zone of inhibition.^{[1][7]}
 - CLSI: Recommends including inner colonies in the measurement, meaning the zone edge should be read where there is no growth.^[8]
 - EUCAST: Recommends ignoring isolated colonies within the zone of inhibition.^{[3][8]}
- Compare the measured zone diameter to the interpretive criteria provided in the tables below to determine if the isolate is Susceptible (S), Intermediate (I), or Resistant (R).

Data Presentation: Interpretive Breakpoints

The following tables summarize the zone diameter breakpoints for **Fosfomycin** according to CLSI and EUCAST guidelines.

Table 1: CLSI Zone Diameter Interpretive Criteria for **Fosfomycin**

Organism	Disk Content	Zone Diameter (mm)
Susceptible		
Escherichia coli (uncomplicated UTI)	200 µg Fosfomycin / 50 µg G6P	≥ 16
Enterococcus faecalis (uncomplicated UTI)	200 µg Fosfomycin / 50 µg G6P	≥ 16

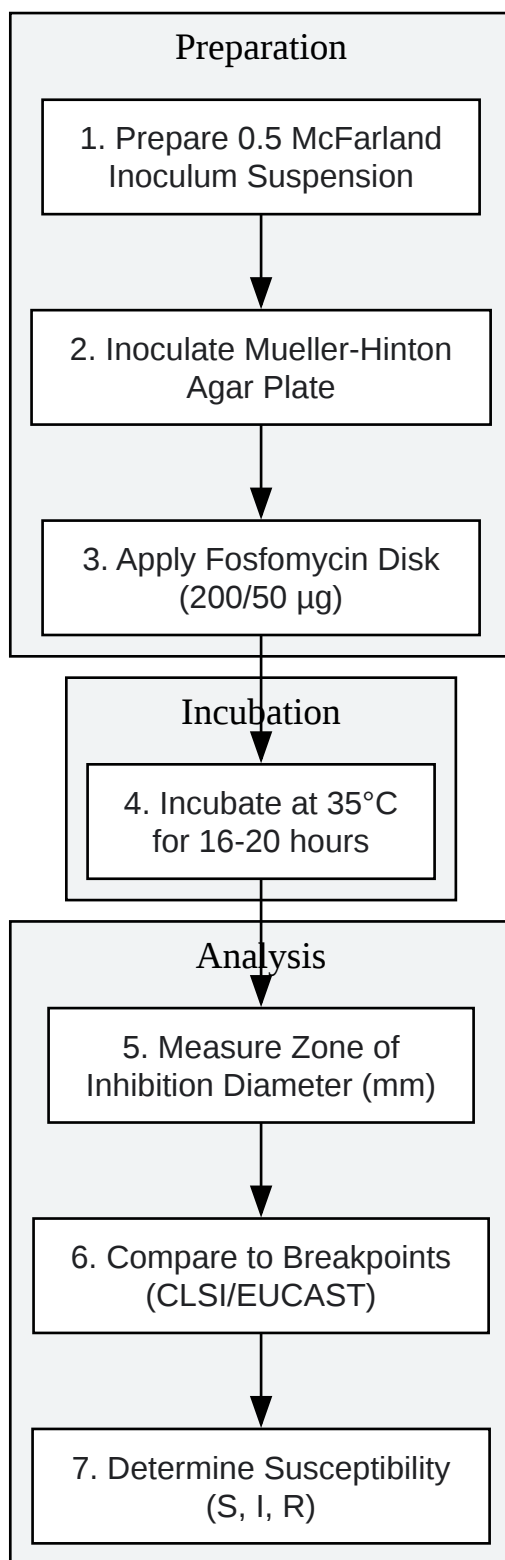
Table 2: EUCAST Zone Diameter Interpretive Criteria for **Fosfomycin**

Organism	Disk Content	Zone Diameter (mm)
Susceptible		
Enterobacterales (for intravenous fosfomycin)	200 µg Fosfomycin / 50 µg G6P	≥ 21
Escherichia coli (for oral fosfomycin in uncomplicated UTI)	200 µg Fosfomycin / 50 µg G6P	≥ 24

Note: Breakpoints are subject to change. Always consult the most recent versions of the CLSI M100 and EUCAST breakpoint tables.

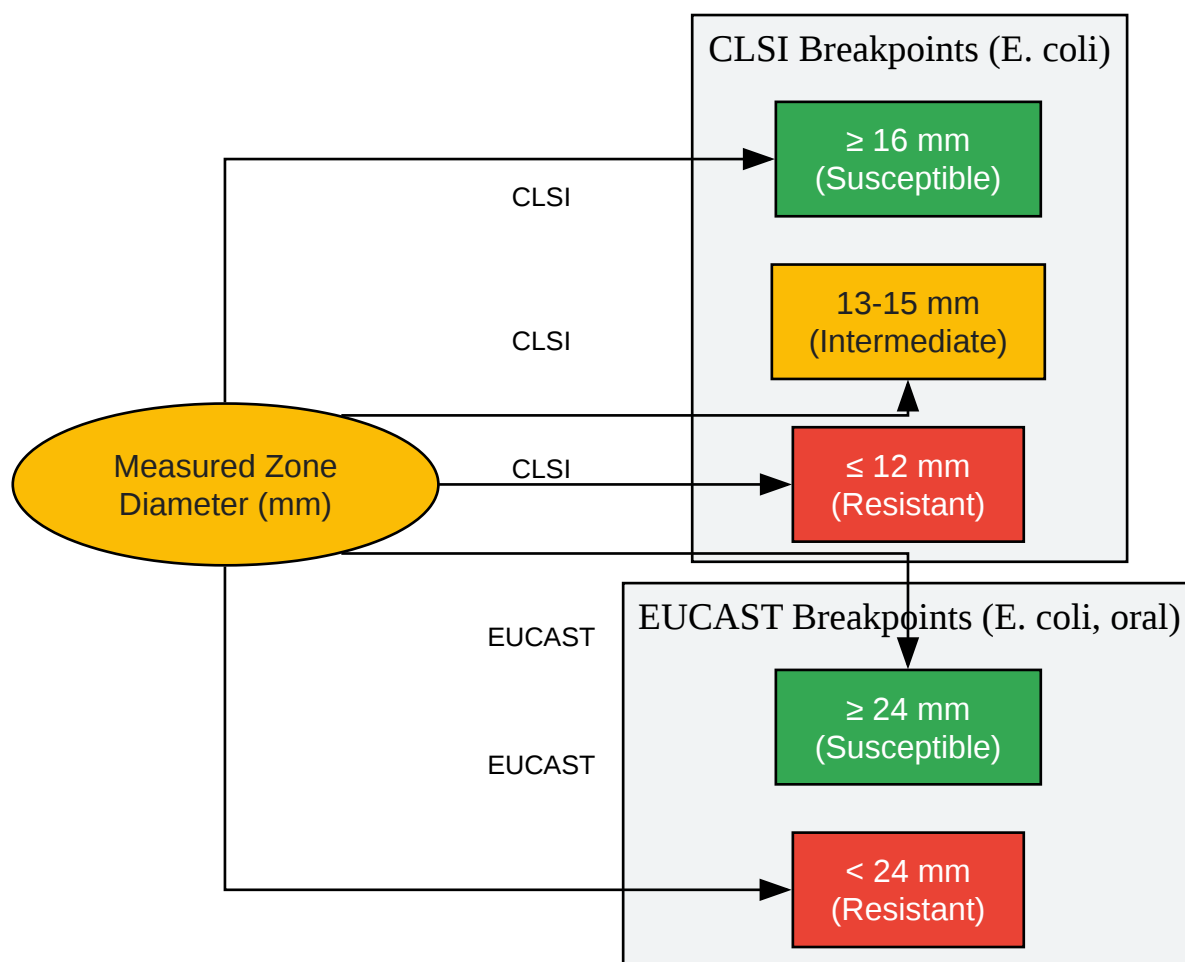
Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for interpreting the results.



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Caption: Experimental workflow for **Fosfomycin** disk diffusion susceptibility testing.



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Caption: Logical flow for interpreting **Fosfomycin** susceptibility based on zone diameter.

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